2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide
Description
2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a synthetic heterocyclic compound featuring a fused imidazolidine-2-one core linked via a carboxamide bridge to a 1-oxo-tetrahydroisoquinolin-7-yl substituent. The imidazolidine-2-one moiety is a five-membered ring containing two nitrogen atoms and a ketone group, while the tetrahydroisoquinolin component introduces a partially saturated bicyclic structure.
Properties
IUPAC Name |
2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-11-10-7-9(2-1-8(10)3-4-14-11)16-13(20)17-6-5-15-12(17)19/h1-2,7H,3-6H2,(H,14,18)(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVSKYLAJCTXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Core Structure and Substituent Analysis
The structural uniqueness of the target compound lies in its hybrid architecture. Below is a comparative analysis with two key analogs from the literature:
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- Core Heterocycle: The target compound’s imidazolidine-2-one core differs from the naphthyridine-4-one in and the 2-iminoimidazolidine in .
- Substituent Impact: The tetrahydroisoquinolin substituent in the target compound introduces a rigid, aromatic-adjacent moiety, contrasting with the aliphatic cyclohexyl and electron-withdrawing nitro groups in . Such differences may alter solubility, membrane permeability, or target specificity.
Antifungal Potential (vs. )
The compound in demonstrated moderate antifungal activity against Candida albicans, attributed to inhibition of 14-α-sterol demethylase (CYP51), a mechanism shared with fluconazole. Molecular modelling suggested that the 4-nitrophenyl and imidazolidine-2-imino groups facilitate interactions with the enzyme’s active site . By contrast, the target compound’s tetrahydroisoquinolin group may offer distinct steric or electronic interactions, though its CYP51 affinity remains unverified.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The adamantyl and pentyl groups in increase lipophilicity, likely enhancing blood-brain barrier penetration. The target compound’s tetrahydroisoquinolin moiety may balance lipophilicity and polarity, though predictive data are lacking.
- Metabolic Stability: The 2-oxo group in the target compound could reduce metabolic oxidation compared to the 2-imino group in , which might be prone to enzymatic reduction.
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